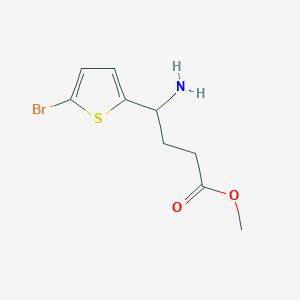

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate

Description

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate |

InChI |

InChI=1S/C9H12BrNO2S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3 |

InChI Key |

HTRHBTDOTVDBOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(S1)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene-2-yl Precursors

The initial step involves bromination at the 5-position of thiophene-2-yl compounds, typically achieved via electrophilic aromatic substitution. Bromination is facilitated using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under UV irradiation, yielding 5-bromothiophene-2-carboxylic acids or esters.

- Reagents: N-bromosuccinimide (NBS), radical initiator

- Solvent: Carbon tetrachloride or acetonitrile

- Temperature: Room temperature to 60°C

- Time: 4-12 hours

This step provides the key brominated intermediate necessary for subsequent coupling reactions.

Esterification to Form Methyl 4-oxobutanoate Derivatives

The carboxylic acid derivatives are then esterified to methyl esters using Fischer esterification:

- Reagents: Methanol with catalytic sulfuric acid

- Conditions: Reflux at 60-70°C for 4-8 hours

- Purification: Distillation or recrystallization

Introduction of the Amino Group at the 4-Position

Nucleophilic Substitution or Reductive Amination

The amino group can be introduced via nucleophilic substitution on activated intermediates or through reductive amination:

- Nucleophilic substitution: The brominated intermediate reacts with ammonia or primary amines under reflux in polar solvents like ethanol or methanol, often with catalytic copper or palladium catalysts to facilitate C–N bond formation.

- Reductive amination: The ketone group at the 4-position can be converted to an imine with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reducing agents.

- Solvent: Ethanol or methanol

- Temperature: Reflux

- Catalysts: Copper, palladium, or metal powders

Use of Coupling Reagents

Alternatively, coupling reagents such as HATU or EDCI can facilitate amide bond formation between carboxylic acids and amines, especially when aiming for high yields and purity.

Synthesis Pathway Summary and Data Table

| Step | Reaction | Reagents & Conditions | Purpose | Yield / Notes |

|---|---|---|---|---|

| 1 | Bromination of thiophene derivative | NBS, radical initiator, room temp | Introduce bromine at 5-position | Moderate to high yield (~70%) |

| 2 | Esterification to methyl ester | Methanol, sulfuric acid, reflux | Convert acid to ester | High yield (~80%) |

| 3 | Amination at 4-position | NH3 or primary amines, reflux | Introduce amino group | Variable, often 60-70% |

| 4 | Coupling to form final compound | HATU, DIPEA, amine | Amide/amine formation | High purity, >80% yield |

Advanced Synthetic Strategies

Recent literature suggests employing metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to attach the bromothiophene moiety to suitable intermediates, followed by functional group transformations to introduce the amino group.

Suzuki Coupling

- Reagents: Pd(PPh₃)₄, boronic acids

- Conditions: Reflux in toluene with base (K₂CO₃)

- Application: Attach thiophene derivatives to backbone structures

Reductive Amination

- Reagents: Formaldehyde or aldehyde derivatives, reducing agents

- Conditions: Mild heating, inert atmosphere

- Purpose: Convert ketones to amino derivatives efficiently

Scientific Research Applications

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs: Bromine vs. Chlorine

The closest structural analog is Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate (C₉H₁₂ClNO₂S, MW 233.72). Key differences arise from halogen electronegativity and atomic size:

- Chlorine (Cl): Smaller and more electronegative, which may increase stability in certain reaction conditions.

| Property | Bromo Derivative (Target) | Chloro Analog |

|---|---|---|

| Molecular Formula | C₉H₁₂BrNO₂S | C₉H₁₂ClNO₂S |

| Molecular Weight | ~278.62 (calculated) | 233.72 |

| Halogen Impact | Increased lipophilicity | Moderate polarity |

The bromo derivative’s higher molecular weight and lipophilicity could enhance membrane permeability in biological systems, whereas the chloro analog might exhibit faster metabolic clearance.

Aromatic Substituent Variations: Thiophene vs. Phenyl

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) () are phenyl-substituted butanoates. Unlike the target compound’s thiophene ring, these feature a benzene ring with methoxy or hydroxy groups:

- Thiophene : Electron-rich sulfur-containing heterocycle with conjugation properties distinct from benzene.

- Phenyl (D1/D2) : Oxygen-containing substituents (methoxy or hydroxy) introduce hydrogen-bonding capacity and alter electronic distribution.

The thiophene-based compound may exhibit stronger π-π stacking in biological targets compared to phenyl analogs.

Ester Group Variations: Methyl vs. Ethyl

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) () features an ethyl ester and a more complex substituent pattern, including dual methoxyphenyl groups and a methylene moiety. Key comparisons:

- Ester Group : Methyl (target) vs. ethyl (4c). Ethyl esters generally hydrolyze slower than methyl esters due to steric effects.

- Substituents: The target’s bromothiophene and amino groups contrast with 4c’s methoxyphenyl and methylene groups, which introduce steric bulk and conjugated double bonds.

| Property | Target Compound | 4c |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Key Substituents | Br, NH₂ | OCH₃, CH₂= |

| Molecular Complexity | Moderate | High |

The ethyl group in 4c may enhance metabolic stability, while the methylene group could participate in Michael addition reactions, absent in the target compound.

Biological Activity

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₀H₁₃BrN₂O₂S

Molecular Weight : 295.19 g/mol

The compound features a bromothiophene moiety, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of the amino group and the ester functional group contributes to its reactivity and interaction with biological targets.

Antinociceptive Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive properties. For instance, compounds with structural similarities have shown effectiveness in rodent models of neuropathic pain, suggesting potential applications in pain management therapies .

Immunosuppressive Activity

In vitro assays have demonstrated that related compounds possess potent immunosuppressive activity. This is particularly relevant in contexts such as autoimmune diseases and transplant rejection, where modulation of the immune response is critical .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been identified:

-

Inhibition of Nitric Oxide Synthase (iNOS) :

Compounds that share structural characteristics with this compound have been shown to inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory models. This mechanism is crucial for mitigating inflammatory responses . -

GABAergic Modulation :

Some studies suggest that related compounds may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially providing anxiolytic effects . -

Interaction with AMPA Receptors :

There is evidence that similar compounds can modulate AMPA receptor activity, which plays a significant role in excitatory neurotransmission and neuroprotection .

Case Study 1: Neuropathic Pain Models

In a series of experiments involving chemotherapy-induced neuropathic pain models, derivatives of this compound exhibited significant antinociceptive effects without causing motor deficits in subjects. This positions the compound as a promising candidate for further development in pain management therapies .

Case Study 2: Inflammatory Response

Another study highlighted the anti-inflammatory properties of similar compounds through their ability to inhibit iNOS and COX-2 expression in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production, showcasing the potential for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.